molecular formula C19H23NO3 B1253266 Mandestrobin CAS No. 173662-97-0

Mandestrobin

Cat. No. B1253266
M. Wt: 313.4 g/mol
InChI Key: PDPWCKVFIFAQIQ-UHFFFAOYSA-N
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Description

Mandestrobin is a novel fungicide known for its methoxyacetamide structure. It functions by inhibiting complex III in the mitochondrial respiratory chain of fungi, showcasing its efficacy in controlling fungal diseases in various crops. Unlike traditional fungicides, mandestrobin also exhibits physiological effects on treated plants, such as yield increase and delayed senescence, attributing to its influence on chlorophyll degradation and plant hormone regulation pathways (Ido et al., 2020).

Synthesis Analysis

The synthesis of mandestrobin and its metabolites involves sophisticated organic reactions. One study highlighted the metabolism of mandestrobin in wheat, indicating its bioactivation and degradation pathways, which include mono-oxidation and the formation of malonylglucose conjugates (Ando et al., 2018). Another research utilized biomimetic oxidation for synthesizing carbon-14 labeled metabolites of mandestrobin, providing insights into its environmental fate and degradation processes (Murata et al., 2023).

Molecular Structure Analysis

Mandestrobin's effectiveness as a fungicide is closely related to its molecular structure, which allows for the inhibition of specific fungal respiratory pathways. The structure-activity relationship (SAR) of mandestrobin is crucial for understanding its mode of action and developing more potent analogs.

Chemical Reactions and Properties

Mandestrobin undergoes various chemical reactions in the environment and within plant systems. Its photodegradation in water was studied to understand the stability and persistence of mandestrobin under environmental conditions, revealing the formation of photo-Claisen rearrangement products and the role of hydroxyl radicals in its degradation (Adachi et al., 2018).

Scientific Research Applications

Physiological Effects on Plants

Mandestrobin, a potent fungicide with a methoxyacetamide structure, primarily inhibits complex III in the mitochondrial respiratory chain of fungi. Beyond its fungicidal action, it exhibits additional physiological effects on treated plants. In studies conducted both in the field and laboratory, mandestrobin treatment has been shown to increase the yield of Brassica napus (commonly known as rapeseed) by approximately 6.3% under disease-free conditions. Furthermore, it delays chlorophyll degradation and the senescence of B. napus leaf discs, as well as excised Arabidopsis thaliana leaves in darkness. Transcriptome analysis and gene ontology enrichment have indicated that mandestrobin treatment downregulates chlorophyll degradation genes and jasmonate-related genes, while upregulating salicylate-related genes (Ido et al., 2020).

Metabolism in Wheat

Research exploring the metabolic fate of mandestrobin in wheat has revealed interesting insights. When applied as a fungicide, mandestrobin penetrates into the foliage over time, with a small percentage remaining on the surface of the straw at harvest. Metabolically, mandestrobin in wheat undergoes mono-oxidation at the phenoxy ring to produce hydroxymethyl derivatives, followed by the formation of malonylglucose conjugates. Additionally, cleavage of its benzyl phenyl ether bond is a significant metabolic reaction in grain, releasing an alcohol derivative. The enantioselective metabolism of mandestrobin in wheat appears to be unlikely, suggesting a uniform metabolic pathway (Ando et al., 2018).

Maximum Residue Levels and Consumer Safety

Studies have been conducted to modify the existing maximum residue levels (MRL) for mandestrobin in various fruits such as apricots, cherries, peaches/nectarines, and plums. The data supporting these modifications were sufficient to derive MRL proposals for these fruits. Analytical methods available can control mandestrobin residues in these commodities at a validated limit of quantification of 0.01 mg/kg. Long-term risk assessment results concluded that the intake of residues resulting from the use of mandestrobin is unlikely to present a risk to consumer health (Brancato et al., 2018).

Photodegradation in Water

The photodegradation of mandestrobin in water has been investigated under artificial sunlight. The study found that in buffered aqueous solution and synthetic humic water, direct photolysis of mandestrobin predominantly occurs through homolytic bond cleavage at the benzyl phenyl ether. The photolysis products degrade steadily, ultimately mineralizing to carbon dioxide. This research highlights the environmental behavior and degradation pathways of mandestrobin under sunlight exposure (Adachi et al., 2018).

Residue Analysis in Cereals

A study developed a multiresidue method for determining mandestrobin in cereals using ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry. The method showed satisfactory linearity and recovery rates, with limits of quantitation defined at 0.01 mg/kg in different matrices. This indicates that the method can be a sensitive and rapid approach for monitoring mandestrobin contents in cereals (Lu et al., 2020).

Future Directions

Mandestrobin is proposed for use as a PRE and POST infection fungicide for the control of turf diseases in golf courses, lawns, and landscape areas around residential, institutional, public, commercial and industrial buildings, parks . It is also under commercial development in EU countries, USA, Canada, Brazil, Australia and Korea, with trademarks such as INTUITY® .

properties

IUPAC Name

2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-13-9-10-14(2)17(11-13)23-12-15-7-5-6-8-16(15)18(22-4)19(21)20-3/h5-11,18H,12H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPWCKVFIFAQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C(=O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20894968
Record name Mandestrobin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mandestrobin

CAS RN

173662-97-0
Record name Mandestrobin
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Record name Mandestrobin
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Record name Mandestrobin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide; mandestrobin (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide; mandestrobin
Source European Chemicals Agency (ECHA)
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Record name 2-{2-[(2,5-dimethylphenoxy)methyl]phenyl}-2-methoxy-N-methylacetamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANDESTROBIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of methyl 2-[2-(2,5-dimethylphenoxymethyl)phenyl)-2-methoxyacetate (0.44 g, 1.40 mmol) in methanol (5 ml) was stirred at room temperature. 40% methylamine/methanol solution (0.33 g, 4.2 mmol) was added thereto. After 22 hours, the mixture was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel (n-hexane/ethyl acetate=2/1) to give the desired compound 2-[2-(2,5-dimethylphenoxymethyl)phenyl]-2-methoxy-N-methylacetamide (0.36 g, 82%) as white crystals.
Name
methyl 2-[2-(2,5-dimethylphenoxymethyl)phenyl)-2-methoxyacetate
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
methylamine methanol
Quantity
0.33 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

WO 95/27693 discloses that a 2-substituted phenyl-N-alkylacetamide compound having an alkoxy group at the 2-position typified by 2-[2-(2,5-dimethylphenoxymethyl)phenyl]-2-methoxy-N-methylacetamide is useful as an agricultural fungicide, and also discloses, as a method for producing the compound; a method in which methyl 2-[2-(2,5-dimethylphenoxymethyl)phenyl]-2-hydroxyacetate is reacted with methyl iodide to obtain methyl 2-[2-(2,5-dimethylphenoxymethyl)phenyl]-2-methoxyacetate, and then the methyl 2-[2-(2,5-dimethylphenoxymethyl)phenyl]-2-methoxyacetate is reacted with methylamine to obtain 2-[2-(2,5-dimethylphenoxymethyl)phenyl]-2-methoxy-N-methylacetamide.
Name
methyl 2-[2-(2,5-dimethylphenoxymethyl)phenyl]-2-methoxyacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
216
Citations
T Adachi, Y Suzuki, M Nishiyama… - Journal of agricultural …, 2018 - ACS Publications
Photodegradation of a new strobilurin fungicide, mandestrobin, was investigated in buffered aqueous solution and synthetic humic water (SHW) under continuous irradiation with …
Number of citations: 17 pubs.acs.org
D Hirotomi, N Ueda, S Kiguchi, M Hirota… - Sumitomo …, 2016 - sumitomo-chem.co.jp
Mandestrobin is a novel fungicide having a methoxyacetamid structure which has been commercially developed by Sumitomo Chemical Co., Ltd. Mandestrobin has good fungicidal …
Number of citations: 5 www.sumitomo-chem.co.jp
D Ando, T Fujisawa, T Katagi - Journal of agricultural and food …, 2018 - ACS Publications
The metabolic fate of a new fungicide, mandestrobin, labeled with 14 C at the phenoxy or benzyl ring was examined in wheat after a single spray application at 300 g/ha. Mandestrobin …
Number of citations: 5 pubs.acs.org
K Ido, S Kiguchi, F Iwahashi, S Yamato - Journal of Pesticide Science, 2020 - jstage.jst.go.jp
… Analyses of transcriptome and gene ontology enrichment of mandestrobin-upregulated … upregulated by mandestrobin treatment. A possible mechanism by which mandestrobin triggered …
Number of citations: 7 www.jstage.jst.go.jp
European Food Safety Authority - EFSA Journal, 2015 - Wiley Online Library
… , the EFSA should adopt a conclusion on whether mandestrobin can be expected to meet the … of the evaluation of the representative use of mandestrobin as a fungicide on oilseed rape, …
Number of citations: 1 efsa.onlinelibrary.wiley.com
European Food Safety Authority (EFSA)… - EFSA …, 2018 - Wiley Online Library
… for the active substance mandestrobin in strawberries, table … to control the residues of mandestrobin in plant matrices under … from the use of mandestrobin according to the reported …
Number of citations: 4 efsa.onlinelibrary.wiley.com
European Food Safety Authority (EFSA)… - EFSA …, 2018 - Wiley Online Library
… uses of mandestrobin are … mandestrobin for enforcement and sum of mandestrobin, De-Xy-S-2200, 4-OH-S-2200 conjugate, 2-CH 2 OH-S-2200 conjugate, expressed as mandestrobin …
Number of citations: 4 efsa.onlinelibrary.wiley.com
Z Lu, N Fang, Z Zhang, Z Hou, Z Lu, Y Li - Journal of Chromatography A, 2020 - Elsevier
In the present study, a fast multiresidue method determining three novel fungicides fenpicoxamid, isofetamid, and mandestrobin in cereals was developed and validated for the first time …
Number of citations: 8 www.sciencedirect.com
S Murata, M Kurosawa… - Journal of Labelled …, 2023 - Wiley Online Library
… eliminated a xylene moiety of the fungicide mandestrobin, uniformly labeled with carbon-14 at … mandestrobin up to 87%. Finally, various carbon-14 labeled metabolites of mandestrobin …
European Food Safety Authority (EFSA) - 2017 - Wiley Online Library
The European Food Safety Authority (EFSA) was asked by the European Commission to provide scientific assistance with respect to the risk assessment for an active substance in light …
Number of citations: 0 efsa.onlinelibrary.wiley.com

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